(E)-2-Fluorobenzaldehyde oxime

Geometric isomerism Conformational analysis Stereochemical purity

Select the thermodynamically stable (E)-isomer (CAS 24652-66-2) for reliable NMR probe development and ortho-fluoro SAR studies. This configuration guarantees unique through-space coupling, distinct from labile (Z) isomers. Ideal for oxime ether diversification (65% yield protocol). Specs: >95% purity, 2–8°C storage.

Molecular Formula C7H6FNO
Molecular Weight 139.129
CAS No. 24652-66-2; 451-79-6
Cat. No. B2576122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Fluorobenzaldehyde oxime
CAS24652-66-2; 451-79-6
Molecular FormulaC7H6FNO
Molecular Weight139.129
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)F
InChIInChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
InChIKeyYPVOCNRPBFPDLO-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (E)-2-Fluorobenzaldehyde Oxime (CAS 24652-66-2): A Procurement-Focused Chemical Identity


(E)-2-Fluorobenzaldehyde oxime (CAS 24652-66-2; also catalogued under 451-79-6 as the unspecified stereoisomeric mixture), molecular formula C7H6FNO and molecular weight 139.13 g/mol, is a fluorinated aromatic oxime belonging to the benzaldoxime class [1]. The compound exists as the thermodynamically favored (E)-geometric isomer, distinguished from its (Z)-counterpart by a specific stereochemical configuration that confers measurable differences in stability, spectral properties, and synthetic utility [2]. Its procurement typically specifies >95% purity with storage at 2–8°C [1].

Why Generic Substitution of (E)-2-Fluorobenzaldehyde Oxime Fails: Critical Differentiation for Scientific Procurement


Substituting (E)-2-fluorobenzaldehyde oxime with positional isomers (3- or 4-fluoro), halogen variants (chloro), or non-fluorinated benzaldoxime introduces distinct electronic, steric, and stereochemical perturbations that alter reaction outcomes, biological activity profiles, and analytical identification [1][2]. The ortho-fluorine substitution pattern in (E)-2-fluorobenzaldehyde oxime generates unique NMR signatures and intramolecular hydrogen-bonding potential absent in meta- and para-substituted analogs [2]. Furthermore, the (E)-geometric configuration exhibits a plane of symmetry at accessible temperatures, whereas the (Z)-isomers exist as stereolabile enantiomers detectable only by low-temperature NMR in chiral environments, making isomer purity a critical procurement specification [1].

Quantitative Evidence for Selecting (E)-2-Fluorobenzaldehyde Oxime: A Comparator-Based Differentiation Guide


Thermodynamic Stability Advantage: (E)- vs. (Z)-2-Fluorobenzaldehyde Oxime Isomer Distribution

(E)-2-Fluorobenzaldehyde oxime is the thermodynamically favored and predominant geometric isomer compared to its (Z)-counterpart due to reduced steric hindrance [1]. Photolytic or thermal E,Z-isomerization studies on isomeric A/B mixtures of the title oxime, combined with 1H{1H}-NOE difference spectra, led to assignment of the (E)-configuration to the predominating form [1]. This thermodynamic preference ensures that the (E)-isomer is the major synthetic product under standard oximation conditions, whereas the (Z)-isomer requires specialized isolation or interconversion procedures .

Geometric isomerism Conformational analysis Stereochemical purity

Ortho-Fluorine Substitution Effect: Distinct NMR Chemical Shift vs. Meta- and Para-Fluoro Analogs

The ortho-fluorine substitution in (E)-2-fluorobenzaldehyde oxime produces characteristic NMR chemical shifts that differ from meta- and para-fluoro analogs due to anisotropic effects and intramolecular hydrogen bonding potential . While the Z-isomer of 2-fluorobenzaldehyde oxime displays a characteristic downfield chemical shift for the oxime proton (δ ~8.3–8.5 ppm in CDCl3) due to the anisotropic effect of the adjacent phenyl ring and hydrogen bonding with the ortho-fluorine , the (E)-isomer's spectral signature is distinct and can be used for definitive identification in quality control protocols [1].

NMR spectroscopy Isomer differentiation Quality control

Synthetic Utility as Oxime Ether Precursor: Documented Yield in Agrochemical Derivative Synthesis

(E)-2-Fluorobenzaldehyde oxime has been successfully employed as a key starting material in the preparation of oxime ether derivatives with agricultural fungicidal activity [1]. In a patented synthetic protocol, 2-fluorobenzaldehyde oxime (5 mmol) was reacted with 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride to yield the corresponding O-carbonyl oxime ether in 65% isolated yield after column chromatography purification, with a melting point of 98–100°C [1]. This documented synthetic utility provides a validated benchmark for researchers employing this compound as a building block.

Agrochemical synthesis Oxime ether Synthetic intermediate

Fluorine Position-Dependent Biological Activity: Class-Level Inference from Benzaldehyde O-Alkyloxime SAR

In a systematic study of 42 benzaldehyde O-alkyloximes, introduction of a fluorine atom to the benzene ring enhanced phytotoxic activity compared to non-fluorinated analogs, with O-alkyloximes bearing fluorine at the 3- or 4-position showing higher activity in the GA3-induced α-amylase induction inhibition test [1]. While the study did not directly evaluate the 2-fluoro positional isomer, the class-level inference establishes that fluorine substitution position on the benzaldoxime scaffold modulates biological activity in a position-dependent manner [1].

Structure-activity relationship Plant growth regulation Fluorine substitution effect

Nitroreductase Probe Substrate Specificity: Comparative Activation vs. 2-Nitrobenzaldehyde Oxime

(E)-2-Fluorobenzaldehyde oxime is employed as a reactant in the preparation of fluorine-19 NMR probes and for prediction of N-F spin-spin coupling [1]. In nitroreductase-based enzyme-prodrug systems, 2-nitrobenzaldehyde oxime serves as a well-established substrate for generating 2-aminobenzaldehyde oxime upon enzymatic reduction [2]. While direct comparative data between fluoro- and nitro-substituted analogs are not available, the distinct electronic properties imparted by fluorine vs. nitro substitution predict different enzyme-substrate recognition kinetics and product profiles [1][2].

Nitroreductase Prodrug activation Fluorogenic probe

Comparative Physicochemical Profile: Ortho- vs. Meta- vs. Para-Fluorobenzaldehyde Oximes

The positional isomerism among 2-, 3-, and 4-fluorobenzaldehyde oximes results in distinct physicochemical and electronic properties that influence reactivity and application suitability . (E)-2-Fluorobenzaldehyde oxime (CAS 24652-66-2 / 451-79-6) features ortho-fluorine substitution enabling potential intramolecular hydrogen bonding between the oxime OH and the adjacent fluorine atom, a feature absent in the meta- (3-fluoro) and para- (4-fluoro) isomers . 3-Fluorobenzaldehyde oxime exhibits a reported melting point of 66–68°C , while 4-fluorobenzaldehyde oxime melts at 82–85°C , each distinct from the 2-fluoro analog's thermal profile.

Isomer comparison Physicochemical properties Procurement specification

Optimal Application Scenarios for Procuring (E)-2-Fluorobenzaldehyde Oxime Based on Quantitative Evidence


Agrochemical Oxime Ether Derivative Synthesis with Validated Yield Benchmark

Researchers developing novel fungicidal oxime ether derivatives can utilize (E)-2-fluorobenzaldehyde oxime as a building block with a documented synthetic protocol yielding 65% isolated product for O-carbonyl oxime ether formation under mild conditions [1]. The established reaction with 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride in dichloromethane provides a validated starting point for scaffold diversification, reducing method development time and enabling direct comparison of derivative yields [1].

19F NMR Probe Development and Spin-Spin Coupling Studies

(E)-2-Fluorobenzaldehyde oxime is specifically utilized as a reactant in the preparation of fluorine-19 NMR probes and for the prediction of N-F spin-spin coupling constants [1]. The ortho-fluorine atom's proximity to the oxime nitrogen creates unique through-space coupling opportunities that are absent in meta- and para-fluoro analogs, making this compound valuable for NMR method development and fluorine magnetic resonance applications [1].

Structure-Activity Relationship Studies in Fluorinated Oxime Series

Given the established position-dependent biological activity of fluorinated benzaldehyde O-alkyloximes [1], (E)-2-fluorobenzaldehyde oxime serves as the ortho-substituted member in a complete positional isomer SAR panel. Procurement of the (E)-2-fluoro isomer enables systematic comparison with 3-fluoro and 4-fluoro analogs to map the effect of fluorine placement on phytotoxic, enzyme inhibitory, or antimicrobial activities [1].

Nitroreductase-Responsive Prodrug Exploration with Alternative Electronic Profile

For enzyme-prodrug systems requiring distinct electronic profiles beyond conventional nitroaromatic substrates, (E)-2-fluorobenzaldehyde oxime provides a fluorine-substituted alternative to 2-nitrobenzaldehyde oxime [1][2]. The ortho-fluorine substitution alters substrate recognition potential and enables orthogonal detection via 19F NMR, offering advantages for mechanistic studies and multiplexed assay development [1].

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